An In-depth Technical Guide to 5-Fluoro-3-methylbenzo[d]isoxazole: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-Fluoro-3-methylbenzo[d]isoxazole: Structure, Properties, and Therapeutic Potential
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet significant, derivative: 5-Fluoro-3-methylbenzo[d]isoxazole. The strategic incorporation of a fluorine atom and a methyl group onto the benzisoxazole core is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of considerable interest for therapeutic development.[1][2] This document will delve into the chemical architecture, physicochemical properties, synthetic pathways, and potential applications of 5-Fluoro-3-methylbenzo[d]isoxazole, drawing upon established knowledge of related analogs to build a predictive and insightful narrative for researchers in the field.
Core Chemical Identity and Structure
5-Fluoro-3-methylbenzo[d]isoxazole is a heterocyclic compound featuring a fused benzene and isoxazole ring system. The nomenclature precisely describes its structure: a fluorine atom at the 5th position of the benzo ring and a methyl group at the 3rd position of the isoxazole ring.
The foundational chemical and physical properties, extrapolated from available data on similar compounds and chemical databases, are summarized below. It is imperative to note that experimental verification is crucial.
| Property | Value |
| IUPAC Name | 5-Fluoro-3-methyl-1,2-benzisoxazole |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Appearance | Likely a solid at room temperature |
| InChI Key | InChI=1S/C8H6FNO/c1-5-9-11-7-3-2-6(10)4-8(5)7/h2-4H,1H3 |
| SMILES | CC1=NOC2=C1C=C(F)C=C2 |
| Storage | Sealed in dry, room temperature conditions are recommended for similar structures.[4] |
Synthesis and Experimental Protocols
The synthesis of isoxazole derivatives is a well-established field in organic chemistry, with several reliable methods available.[5] A common and effective strategy involves the cyclocondensation of a hydroxylamine derivative with a β-dicarbonyl compound or its equivalent.[5] For 5-Fluoro-3-methylbenzo[d]isoxazole, a plausible synthetic route would commence from a correspondingly substituted phenolic precursor.
General Synthesis Protocol (Hypothesized)
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Acetylation of a Fluorinated Phenol: The synthesis would likely begin with the acetylation of a 4-fluorophenol derivative to introduce the necessary carbonyl group.
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Oximation: The resulting ketone undergoes reaction with a hydroxylamine derivative to form an oxime.
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Cyclization: The oxime is then cyclized to form the benzo[d]isoxazole ring. This crucial step can often be induced by heating or through the use of a dehydrating agent.[5]
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Purification: The final crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography on silica gel to yield the pure 5-Fluoro-3-methylbenzo[d]isoxazole.[5]
A similar approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with appropriately substituted alkynes or alkenes, which has been successfully employed for the synthesis of other fluorinated isoxazoles.[6][7]
Caption: A hypothesized workflow for the synthesis of 5-Fluoro-3-methylbenzo[d]isoxazole.
Physicochemical Properties and Spectral Data
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Solubility: It is expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely show signals corresponding to the aromatic protons on the benzene ring, with coupling patterns influenced by the fluorine atom, and a characteristic singlet for the methyl group.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbons of the bicyclic system and the methyl group.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the fluorine atom.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
For reference, the characterization of similar isoxazole derivatives often involves a combination of these spectroscopic techniques to confirm the structure.[8][9][10]
Reactivity and Chemical Behavior
The chemical reactivity of 5-Fluoro-3-methylbenzo[d]isoxazole is dictated by the fused ring system and its substituents.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, with the position of substitution directed by the existing fluoro and isoxazole moieties.
-
Nucleophilic Substitution: The fluorine atom may be susceptible to nucleophilic substitution under certain conditions.
-
Ring Opening: The isoxazole ring, particularly the weak N-O bond, can be cleaved under reductive or other harsh conditions, a property that can be exploited for further synthetic transformations.[11]
Applications in Drug Discovery and Medicinal Chemistry
The benzisoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][3] The introduction of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Potential as a Multifunctional Ligand
Research on structurally similar 6-fluoro-benzisoxazole compounds has revealed their potential as multifunctional ligands for treating behavioral and psychological symptoms of dementia.[2] These compounds have shown antagonist activity at serotonin (5-HT₂A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors.[2] It is plausible that 5-Fluoro-3-methylbenzo[d]isoxazole could exhibit a similar pharmacological profile.
Role as a BRD4 Bromodomain Inhibitor
The 3-methylbenzo[d]isoxazole motif is a critical pharmacophore in the design of potent inhibitors of the BRD4 bromodomain.[2] These inhibitors can displace BRD4 from chromatin, leading to the downregulation of key oncogenes like c-Myc and have demonstrated significant anti-proliferative activity against cancer cell lines.[2]
D-amino-acid Oxidase (DAAO) Inhibition
Benzo[d]isoxazole derivatives are also being investigated as inhibitors of D-amino-acid oxidase (DAAO), a mechanism that could offer therapeutic benefits for cognitive deficits and neuropathic pain associated with conditions like schizophrenia and Alzheimer's disease.[2]
Caption: Potential biological targets and therapeutic applications of 5-Fluoro-3-methylbenzo[d]isoxazole.
Safety and Handling
As with any research chemical, 5-Fluoro-3-methylbenzo[d]isoxazole should be handled with appropriate safety precautions. It is intended for research use only and not for human or veterinary use.[2] Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.
Conclusion and Future Directions
5-Fluoro-3-methylbenzo[d]isoxazole represents a promising scaffold for the development of novel therapeutics. While specific experimental data for this compound is limited, the extensive research on related benzisoxazole derivatives provides a strong rationale for its investigation. Future research should focus on developing a robust and scalable synthesis, comprehensive characterization of its physicochemical properties, and in-depth evaluation of its biological activities across various therapeutic areas. The insights gained from such studies will be invaluable for unlocking the full potential of this intriguing molecule in drug discovery.
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